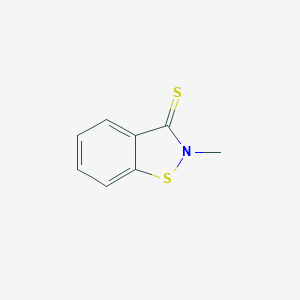
2-methyl-1,2-benzisothiazole-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-benzothiazole-3(2H)-thione is an organic compound with the molecular formula C8H7NS2 It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2-Aminothiophenol+Carbon disulfide+Methyl iodide→2-Methyl-1,2-benzothiazole-3(2H)-thione
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,2-benzothiazole-3(2H)-thione may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
2-Methyl-1,2-benzothiazole-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2-benzothiazole-3(2H)-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.
2-Methylbenzothiazole: Lacks the thione group, resulting in different chemical properties.
Benzothiazole: The parent compound without the methyl group or thione group.
Uniqueness
2-Methyl-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of biologically active molecules and industrial chemicals.
Properties
CAS No. |
15871-24-6 |
|---|---|
Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChI Key |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Canonical SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
| 15871-24-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



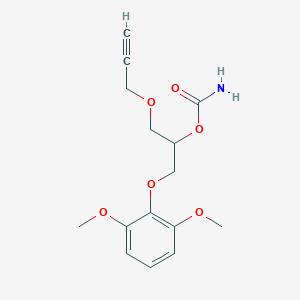
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
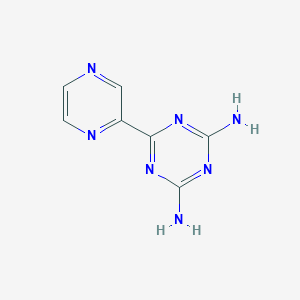
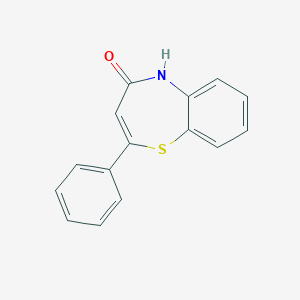
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
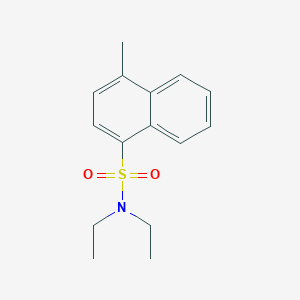
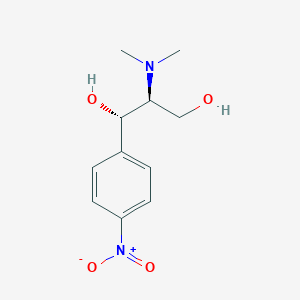
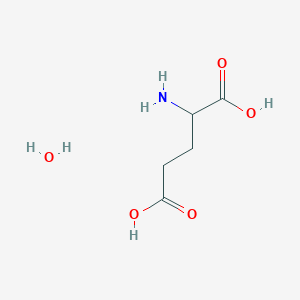
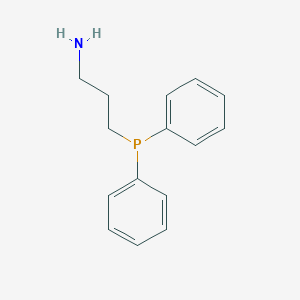
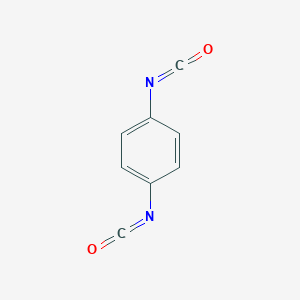
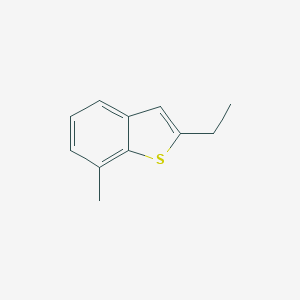
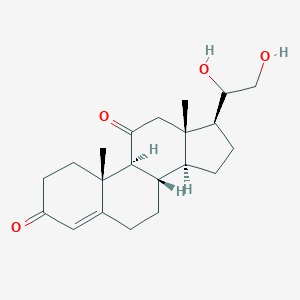
![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
